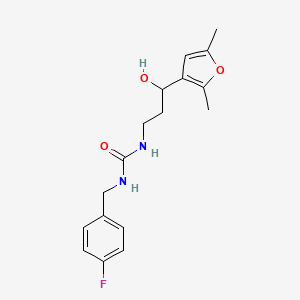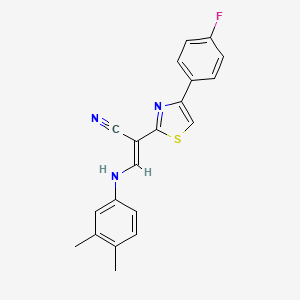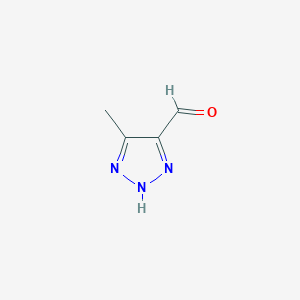
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea, also known as DMF-FB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method of DMF-FB, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Mecanismo De Acción
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to activate the Nrf2 pathway, which is responsible for regulating cellular antioxidant responses. This compound has also been found to inhibit the NF-κB pathway, which is responsible for regulating inflammation and immune responses in the body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been found to increase the expression of antioxidant enzymes and decrease the levels of pro-inflammatory cytokines. This compound has also been found to reduce oxidative stress and protect against cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It also has low toxicity and can be used at high concentrations without causing harm to cells. However, this compound has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea research. One potential direction is the development of this compound as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the investigation of this compound as a potential anti-cancer agent in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its potential effects on other signaling pathways in the body.
Conclusion:
In conclusion, this compound is a chemical compound with potential therapeutic applications in various scientific research studies. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea can be synthesized using a two-step process. The first step involves the reaction of 3-(2,5-dimethylfuran-3-yl)propan-1,3-diol with 4-fluorobenzylisocyanate in the presence of a base. The second step involves the reaction of the intermediate product with urea to form this compound.
Aplicaciones Científicas De Investigación
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea has been found to have potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and anti-cancer properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-11-9-15(12(2)23-11)16(21)7-8-19-17(22)20-10-13-3-5-14(18)6-4-13/h3-6,9,16,21H,7-8,10H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIWUIPVEJTREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2911116.png)
![7-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2911117.png)
![2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2911120.png)

![5,6-dimethyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2911123.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2911125.png)

![(3E)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2911129.png)

![[2,4-Bis(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2911132.png)
![Rac-(3AR,7AR)-octahydro-1H-pyrrolo[3,4-C]pyridine-1,3-dione hydrochloride](/img/structure/B2911134.png)
![N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2911137.png)
![(3-Amino-5-((2,6-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2911138.png)